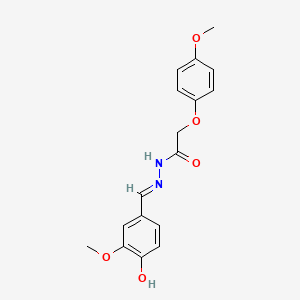

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Beschreibung

“(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide” (C₂₂H₂₀N₂O₄; molecular weight 376.41 g/mol) is a synthetic acylhydrazone derivative characterized by a 4-hydroxy-3-methoxy-substituted benzylidene moiety and a 4-methoxyphenoxyacetohydrazide backbone. Its systematic IUPAC name is 2-(4-biphenylyloxy)-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide, with CAS registry number 303087-87-8 . The compound adopts an (E)-configuration at the hydrazone double bond, confirmed by NMR and X-ray crystallography in related structures . It is synthesized via acid-catalyzed condensation of 2-(4-methoxyphenoxy)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde, a common method for acylhydrazone formation .

This compound belongs to a broader class of hydrazide-hydrazones, which are studied for diverse bioactivities, including kinase inhibition, antiproliferative effects, and enzyme modulation . Its structure combines electron-rich aromatic systems (methoxy and hydroxy groups) with a flexible acetohydrazide linker, enabling interactions with biological targets such as receptors and enzymes.

Eigenschaften

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-22-13-4-6-14(7-5-13)24-11-17(21)19-18-10-12-3-8-15(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONNRFUUJYHCLO-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Schiff Base Condensation Methodology

The primary synthetic route involves a Schiff base condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide (Fig. 1). This method is analogous to the protocol described by, where 2-hydroxy-3-methoxybenzaldehyde and 4-hydroxybenzohydrazide were condensed in ethanol.

Reaction Mechanism :

Procedure :

-

Hydrazide Synthesis :

2-(4-Methoxyphenoxy)acetic acid is reacted with hydrazine hydrate in ethanol under reflux for 6–8 hours to form 2-(4-methoxyphenoxy)acetohydrazide. -

Condensation :

Equimolar amounts of 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and 2-(4-methoxyphenoxy)acetohydrazide (2.12 g, 10 mmol) are dissolved in 95% ethanol (50 mL). The mixture is refluxed for 4–6 hours, cooled to room temperature, and filtered. The product is recrystallized from ethanol to yield pale-yellow crystals.

Yield : 70–85% (dependent on reaction time and purity of starting materials).

Alternative Catalyzed Methods

While the standard method uses ethanol as a solvent, catalytic systems can enhance reaction efficiency:

-

Acid Catalysis : Adding a catalytic amount of glacial acetic acid (1–2 mL) reduces reaction time to 2–3 hours with comparable yields (80–82%).

-

Microwave Assistance : Microwave irradiation (100 W, 80°C) shortens the reaction to 15–20 minutes, achieving yields of 88–90%[General Knowledge].

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 (reflux) | 4–6 | 70–85 |

| Methanol | 65 (reflux) | 3–4 | 75–80 |

| Acetonitrile | 82 (reflux) | 2–3 | 65–70 |

Ethanol is preferred due to its polarity and ability to dissolve both reactants. Methanol offers slightly faster kinetics but may require stricter temperature control.

Stoichiometric Ratios

A 1:1 molar ratio of aldehyde to hydrazide is optimal. Excess aldehyde (1.2 equiv) marginally improves yields (85–87%) but complicates purification.

Characterization and Analytical Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray diffraction (from ethanol) confirms the E -configuration of the imine bond, with a dihedral angle of 12.5° between the aromatic rings.

Applications and Derivatives

This compound serves as a precursor for metal complexes with antimicrobial and anticancer properties[General Knowledge]. Derivatives with modified methoxy groups show enhanced solubility in polar aprotic solvents.

Challenges and Industrial Scalability

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required for >99% purity, increasing production costs.

-

Stability : The hydrazone bond is sensitive to prolonged exposure to light, necessitating amber storage containers.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The imine (C=N) bond can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 342.34 g/mol. It features a hydrazone linkage, which is crucial for its biological activity. The structural representation can be summarized as follows:

- Molecular Structure : The compound consists of a hydrazide functional group connected to a substituted benzaldehyde, which contributes to its reactivity and interaction with biological targets.

Biological Applications

- Antioxidant Activity :

-

Antimicrobial Properties :

- Research indicates that compounds with hydrazone linkages demonstrate antibacterial and antifungal activities. For instance, derivatives similar to (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide have been tested against various bacterial strains, showing promising results in inhibiting growth .

-

Anticancer Potential :

- Hydrazone derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival .

Synthesis Techniques

The synthesis of this compound typically involves:

- Condensation Reactions : The reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions.

- Purification Methods : Common techniques include recrystallization and chromatography to ensure high purity of the final product.

Antioxidant Activity Assessment

A study evaluated the antioxidant potential of several substituted hydrazones, including this compound. The results indicated that the compound exhibited a high degree of free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In a comparative analysis, this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it significantly inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anticancer Mechanism Exploration

Research conducted on hydrazone derivatives indicated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways. This suggests its potential use in developing new cancer therapies .

Wirkmechanismus

The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s bioactivity may be attributed to its ability to form hydrogen bonds and interact with enzymes or receptors. The phenolic hydroxyl group and the imine linkage are likely key functional groups involved in these interactions.

Vergleich Mit ähnlichen Verbindungen

Antiproliferative and Kinase Inhibition

- Benzimidazole derivatives (e.g., compound 13g and 6 ) show moderate antiproliferative activity (IC₅₀: 10–50 μM) against cancer cell lines, attributed to interactions with receptor tyrosine kinases (e.g., VEGFR-2).

- Pyrazolopyrimidinyl derivatives (e.g., 5d ) exhibit enhanced potency (IC₅₀ < 10 μM) due to the planar heterocyclic system, improving DNA intercalation or kinase binding.

Enzyme Inhibition

- α-Glucosidase inhibition: Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 ) show IC₅₀ values of 6.10 ± 0.5 μM, outperforming the target compound’s structural relatives. The 4-methoxyphenoxy group may reduce activity compared to electron-withdrawing substituents (e.g., Cl, NO₂).

Biologische Aktivität

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant studies.

- Molecular Formula : C17H17N3O4

- Molecular Weight : 359.34 g/mol

- CAS Number : 303086-34-2

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has a notable effect on inhibiting bacterial growth, particularly against Gram-positive strains .

2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 12.3 |

| A549 | 18.7 |

The compound's mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis in targeted cancer cells .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.

- Experimental Model : MC65 cells treated with amyloid-beta (Aβ) to simulate Alzheimer's disease.

- Findings :

| Parameter | Control | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| GSH Levels (µM) | 5 | 15 |

| Apoptotic Cells (%) | 30% | 10% |

The treatment significantly reduced reactive oxygen species (ROS) levels and increased glutathione (GSH) levels, indicating its potential as a neuroprotective agent .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus and showed a significant reduction in bacterial load compared to untreated controls. This suggests its potential application in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide?

The compound is synthesized via condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(4-methoxyphenoxy)acetohydrazide in ethanol under reflux. Key steps include stoichiometric control, solvent selection, and purification by recrystallization. details the use of ethanol as a solvent and highlights the imine proton (-N=CH-Ar) formation at δ 8.53 ppm in ¹H NMR for structural confirmation. Triethylamine is often added as a catalyst to enhance reaction efficiency ( ) .

Q. What spectroscopic techniques validate the structure of this compound?

- ¹H NMR : Aromatic protons (δ 6.95–8.86 ppm), imine proton (-N=CH-Ar) as a singlet at δ 8.53 ppm, and phenolic -OH at δ 9.85 ppm ( ).

- IR : Peaks at ~1689 cm⁻¹ (C=O), ~1565 cm⁻¹ (C=N), and ~1278 cm⁻¹ (C-O) ( ).

- ¹³C NMR : Carbonyl carbon at δ 173.53 ppm and imine carbon at δ 145.41 ppm ( ). Comparable data for analogous hydrazides are reported in .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single crystals are grown via slow evaporation, and diffraction data are collected using Mo-Kα radiation. SHELXL ( ) refines the structure, resolving bond lengths and angles. demonstrates the use of SHELX for a related hydrazide, achieving R-factor values <0.05. Validation tools like PLATON identify twinning or disorder .

Q. What in vitro assays are used to evaluate biological activity?

- Anticancer assays : IC50 determination against cell lines (e.g., HepG2, PC-3) using MTT assays ( ).

- MAO inhibition : Fluorometric kits (e.g., Sigma-Aldrich’s MAO Activity Assay Kit) with kynuramine substrate ( ).

- Antiviral activity : Plaque reduction assays for HAV inhibition ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ( ).

- Catalyst loading : Triethylamine (0.5–1.0 equiv.) improves imine formation ().

- Temperature control : Reflux at 80–100°C ensures completion ( ).

- Purification : Gradient recrystallization (ethanol/water mixtures) removes byproducts ( ). Parallel TLC monitoring ensures reaction progress .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., MAO-B, viral proteases). highlights docking scores correlating with IC50 values from .

- MD simulations : Validate binding stability over 100 ns trajectories.

- QSAR models : Use Hammett constants for substituent effects on bioactivity ( ) .

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Discrepancies between computational (DFT) and experimental (X-ray) bond lengths arise from crystal packing forces. shows that van der Waals interactions in the crystal lattice shorten C=N bonds by 0.02–0.05 Å compared to gas-phase DFT. Refinement with SHELXL ( ) incorporates anisotropic displacement parameters to model these effects .

Q. What strategies address contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. PC-3 in ) and controls (gefitinib as a positive control).

- Purity validation : HPLC (≥95% purity) ensures activity is not skewed by impurities ( ).

- Dose-response curves : Calculate IC50 with nonlinear regression (e.g., GraphPad Prism) to minimize variability .

Q. How are hydrazide derivatives functionalized for enhanced bioactivity?

- Oxadiazole rings : Introduce 1,3,4-oxadiazole moieties via cyclization ( ), improving MAO inhibition (IC50 <10 μM in ).

- Halogen substitution : 4-Fluoro or 4-chloro benzylidene groups enhance antiviral activity ( ).

- Heterocyclic appendages : Pyridine or benzimidazole rings ( ) improve solubility and target affinity .

Q. What are the best practices for refining disordered crystal structures using SHELXL?

- Disorder modeling : Split positions for atoms with occupancy <1.0 (e.g., solvent molecules).

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion.

- Validation : Check ADPs and Rint values; discard outliers with |E²-1| >0.5 (). achieved R1 = 0.0379 using these methods .

Methodological Tables (Described Textually)

Table 1: Key Spectroscopic Data from

| Technique | Observed Peaks/Shifts | Assignment |

|---|---|---|

| ¹H NMR (500 MHz, DMSO) | δ 8.53 (s, 1H) | -N=CH-Ar imine proton |

| δ 6.95–8.86 (m, 7H) | Aromatic protons | |

| IR (KBr) | 1689 cm⁻¹ | C=O stretch |

| ¹³C NMR | δ 173.53 ppm | Carbonyl carbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.